Ethylenediamine Linker Eliminates Intramolecular H-Bond
The closest crystallographically characterized analog, N-(4-chloro-2-nitrophenyl)methanesulfonamide (CAS 1249400-38-1), which lacks the ethyl spacer, forms a persistent intramolecular N-H···O hydrogen bond between the sulfonamide NH and a nitro oxygen, creating a rigid six-membered ring [1]. In the target compound N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide, the two-carbon linker renders this intramolecular interaction geometrically impossible, resulting in a fundamentally different conformational ensemble with the sulfonamide NH free for intermolecular interactions or target binding .
| Evidence Dimension | Intramolecular hydrogen bonding (conformational constraint) |
|---|---|
| Target Compound Data | No intramolecular N-H···O hydrogen bond possible due to ethyl spacer (predicted from structure) |
| Comparator Or Baseline | N-(4-chloro-2-nitrophenyl)methanesulfonamide: Intramolecular N-H···O hydrogen bond present; six-membered ring conformation confirmed by X-ray crystallography (monoclinic, P21/c, a=11.728 Å, b=4.980 Å, c=17.988 Å, β=107.334°) [1] |
| Quantified Difference | Qualitative structural difference: flexible linker vs. rigidified six-membered ring. Hydrogen bond donor availability differs by one full donor equivalent for intermolecular interactions. |
| Conditions | X-ray crystallography at 296(2) K for comparator [1]; target compound assessed by structural analogy |
Why This Matters
For applications requiring intermolecular hydrogen bonding (e.g., biological target engagement, co-crystallization, supramolecular assembly), the target compound provides a free sulfonamide NH donor that the direct-attachment analog sequesters intramolecularly, representing a functionally distinct chemical tool.
- [1] Zia-ur-Rehman et al. (2008). N-(4-Chloro-2-nitrophenyl)methanesulfonamide. Acta Cryst. E, 64: o2034–o2035. doi:10.1107/S1600536808031048. View Source
